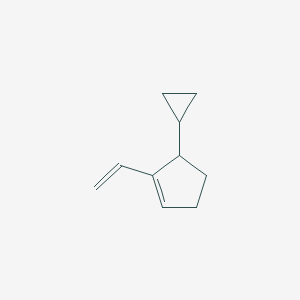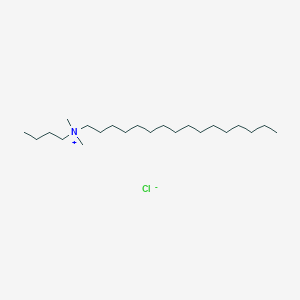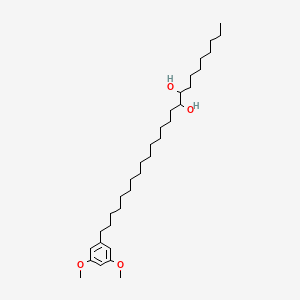![molecular formula C14H20O2Si B14376098 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol CAS No. 89813-18-3](/img/structure/B14376098.png)
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a silyl ether group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol typically involves the following steps:
Formation of the Alkyne Backbone: The starting material, 2-methyl-3-pentyn-2-ol, is prepared through the alkylation of acetylene with 2-bromo-2-methylpropane.
Silylation: The hydroxyl group of 2-methyl-3-pentyn-2-ol is protected by reacting it with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. This step forms the silyl ether, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted silyl ethers
科学研究应用
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes and silyl ethers.
Medicine: It is explored for its potential in drug development, especially in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze reactions involving alkynes and silyl ethers.
Pathways Involved: The compound can act as a substrate or inhibitor in enzymatic pathways, affecting the rate and outcome of biochemical reactions.
相似化合物的比较
Similar Compounds
- 5-{[Trimethylsilyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(tert-butyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylhex-3-yn-2-ol
Uniqueness
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is unique due to its specific combination of a silyl ether and a hydroxyl group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
89813-18-3 |
|---|---|
分子式 |
C14H20O2Si |
分子量 |
248.39 g/mol |
IUPAC 名称 |
5-[dimethyl(phenyl)silyl]oxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H20O2Si/c1-14(2,15)11-8-12-16-17(3,4)13-9-6-5-7-10-13/h5-7,9-10,15H,12H2,1-4H3 |
InChI 键 |
JGAVIEDZHGSNDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CCO[Si](C)(C)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


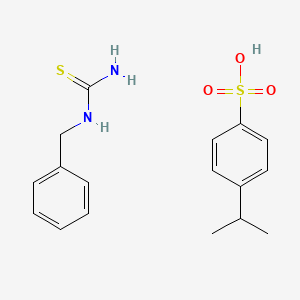
methanone](/img/structure/B14376026.png)
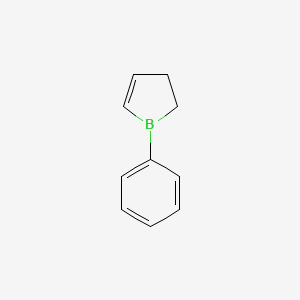
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
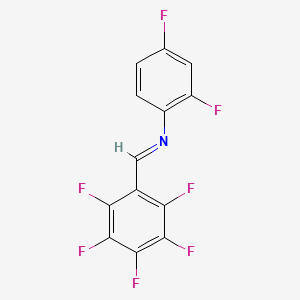
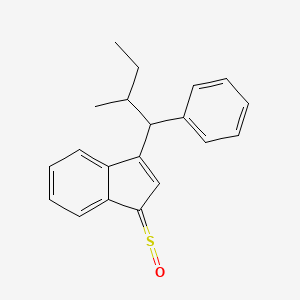
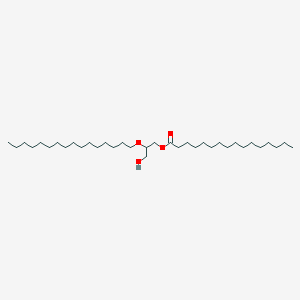
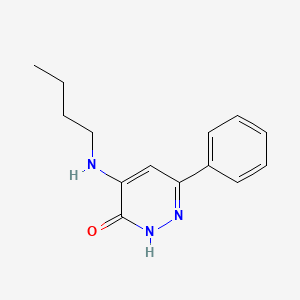
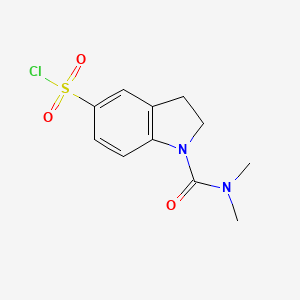
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
